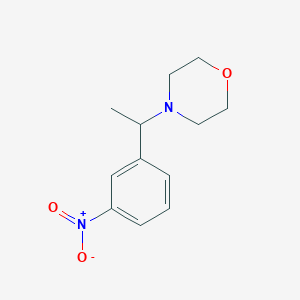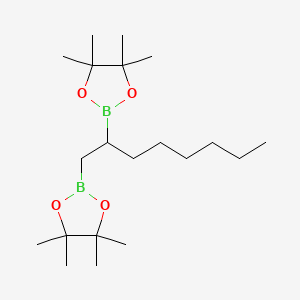
2,2'-(Octane-1,2-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(Octane-1,2-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is an organic compound that belongs to the class of boronic esters. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The compound’s structure features two dioxaborolane groups attached to an octane backbone, making it a valuable reagent in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Octane-1,2-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of octane-1,2-diol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst. The reaction is usually carried out under inert conditions to prevent oxidation and hydrolysis of the boronic ester. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction temperature is maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality. The purification process often involves recrystallization or column chromatography to remove any impurities .
化学反应分析
Types of Reactions
2,2’-(Octane-1,2-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing compounds.
Substitution: Nucleophilic substitution reactions can occur at the boron center, leading to the formation of new boronic esters or other derivatives.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions.
Solvents: THF, DCM, and toluene are frequently used solvents.
Conditions: Reactions are typically carried out under inert atmosphere (nitrogen or argon) to prevent oxidation.
Major Products
The major products formed from these reactions include various boronic acids, esters, and carbon-carbon coupled products, which are valuable intermediates in organic synthesis .
科学研究应用
2,2’-(Octane-1,2-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a tool in biochemical assays.
Medicine: It plays a role in the synthesis of pharmaceuticals, particularly in the development of anticancer and antiviral agents.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components
作用机制
The mechanism by which 2,2’-(Octane-1,2-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exerts its effects involves the formation of boron-carbon bonds through the Suzuki-Miyaura cross-coupling reaction. The palladium catalyst facilitates the transmetalation step, where the boronic ester transfers its organic group to the palladium complex, followed by reductive elimination to form the final product. The compound’s ability to form stable boron-carbon bonds makes it a valuable reagent in organic synthesis .
相似化合物的比较
Similar Compounds
- 2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 2,2’-(5,5-Dioxidodibenzo[b,d]thiene-3,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 4,8-Bis(3,5-dioctyl-2-thienyl)-2,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Uniqueness
What sets 2,2’-(Octane-1,2-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) apart from similar compounds is its unique octane backbone, which provides distinct steric and electronic properties. This makes it particularly effective in certain cross-coupling reactions where other boronic esters may not perform as well .
属性
分子式 |
C20H40B2O4 |
|---|---|
分子量 |
366.2 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)octan-2-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H40B2O4/c1-10-11-12-13-14-16(22-25-19(6,7)20(8,9)26-22)15-21-23-17(2,3)18(4,5)24-21/h16H,10-15H2,1-9H3 |
InChI 键 |
SFODYTWDSWMEMS-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(B2OC(C(O2)(C)C)(C)C)CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


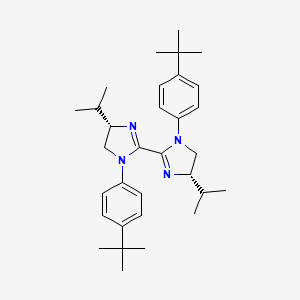
![8-Methoxy-4-oxo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B14905564.png)
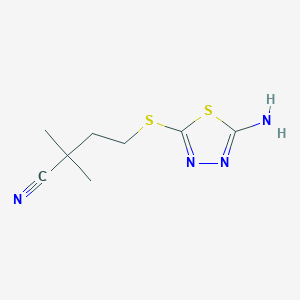


![1-Aminoisothiazolo[5,4-b]pyridin-3-one 1-oxide](/img/structure/B14905580.png)
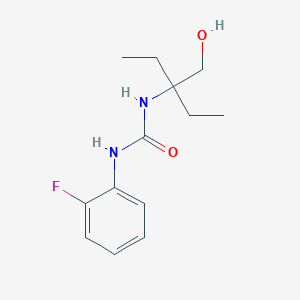
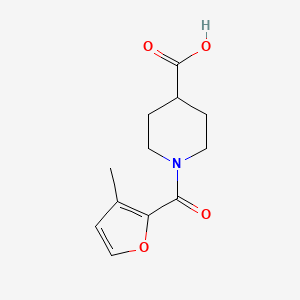
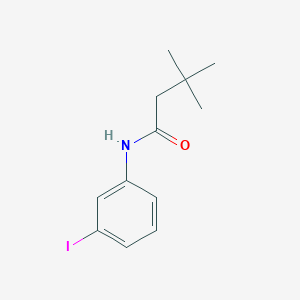
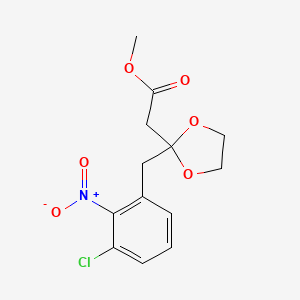
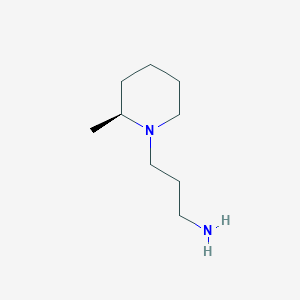
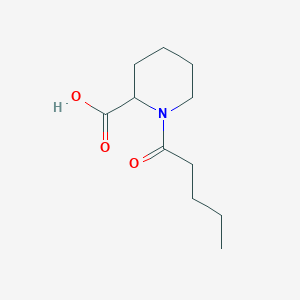
![2-methoxy-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide](/img/structure/B14905622.png)
